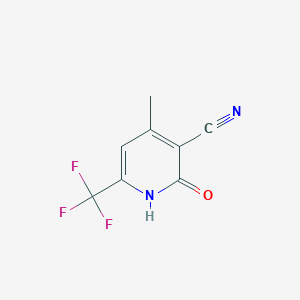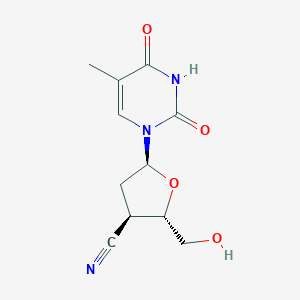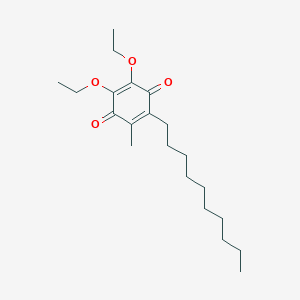
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in several plant species, including the Plumbaginaceae family. Plumbagin has attracted significant attention from the scientific community due to its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Plumbagin has been extensively studied for its potential therapeutic applications. Several studies have reported that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exhibits anticancer activity against a wide range of cancer types, including breast, lung, colon, prostate, and liver cancer. Plumbagin has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to possess antimalarial, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone is not fully understood. However, several studies have suggested that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exerts its biological effects by modulating various signaling pathways. For example, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Plumbagin has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to induce oxidative stress, leading to cell death in cancer cells.
Biochemische Und Physiologische Effekte
Plumbagin has been shown to exhibit several biochemical and physiological effects. Plumbagin has been reported to inhibit the activity of several enzymes, including NADH oxidase, cyclooxygenase, and topoisomerase. Plumbagin has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to modulate the expression of several genes involved in cancer progression, inflammation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Plumbagin has several advantages for lab experiments. Plumbagin is readily available from natural sources or can be synthesized in the laboratory using simple chemical reactions. Plumbagin is also relatively stable and can be stored for extended periods without significant degradation. However, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has several limitations for lab experiments. Plumbagin is highly toxic and can induce cell death at low concentrations. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has poor solubility in water, making it challenging to use in aqueous solutions.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone. One area of research is the development of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone in combination with other drugs or therapies could enhance its anticancer activity. Furthermore, the identification of the molecular targets of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone could provide insights into its mechanism of action and aid in the development of new drugs.
Synthesemethoden
Plumbagin can be synthesized from the roots of Plumbago species, including Plumbago zeylanica and Plumbago rosea. The isolation of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone from plant extracts involves several steps, including extraction, column chromatography, and recrystallization. Alternatively, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone can be synthesized in the laboratory using various chemical reactions, including the oxidation of 2-methyl-1,4-naphthoquinone with tert-butyl hydroperoxide or the reaction of 2-hydroxy-1,4-naphthoquinone with decylmagnesium bromide.
Eigenschaften
CAS-Nummer |
118687-86-8 |
|---|---|
Produktname |
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
Molekularformel |
C21H34O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-decyl-5,6-diethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-5-8-9-10-11-12-13-14-15-17-16(4)18(22)20(24-6-2)21(19(17)23)25-7-3/h5-15H2,1-4H3 |
InChI-Schlüssel |
FKCCXLBIGJSYKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
Kanonische SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
Andere CAS-Nummern |
118687-86-8 |
Synonyme |
2,3-di-EtO-DMQ 6-decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



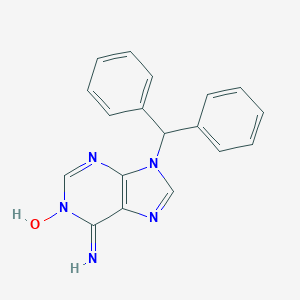
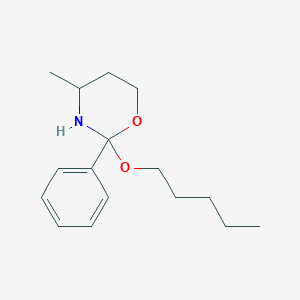
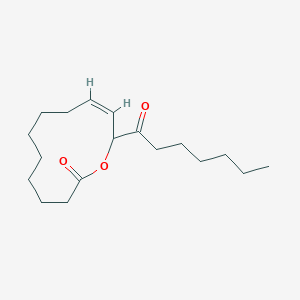
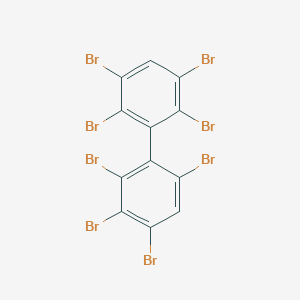
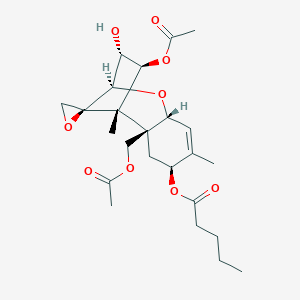
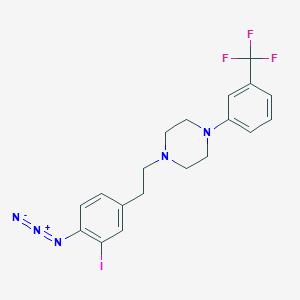
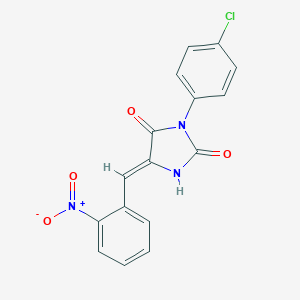
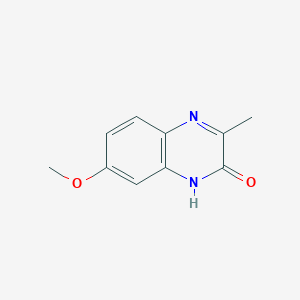
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
